Calcitriol-d3

Beschreibung

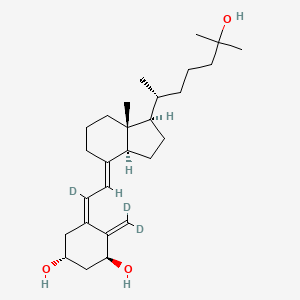

1α ,25-Dihydroxyvitamin D3 (6,19,19-d3) is a deuterated vitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>1α ,25-Dihydroxyvitamin D3 [1,25(OH)2D3 or calcitriol] is a metabolite of vitamin D3. It is known to monitor calcium and phosphate metabolism in humans. It also regulates insulin secretion and induces cellular differentiation. 1α ,25-Dihydroxyvitamin D3 (6,19,19-d3) is a deuterated vitamin D3 wherein C-6 and C-19 protons are replaced by deuterium.>

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i2D2,11D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-POLIPXRRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1[C@H](C[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C)O)O)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128723-16-0 |

Source

|

| Record name | 128723-16-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Calcitriol's intricate dance in bone metabolism: a technical guide

For Immediate Release

Shanghai, China – December 4, 2025 – In a comprehensive examination of bone metabolism, this technical guide elucidates the multifaceted mechanism of action of Calcitriol (B1668218), the hormonally active form of vitamin D3. Tailored for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of Calcitriol's signaling pathways, its influence on bone cells, and its overarching role in calcium and phosphate (B84403) homeostasis. The guide integrates quantitative data, detailed experimental methodologies, and visual representations of complex biological processes to offer a thorough understanding of this critical hormone.

Executive Summary

Calcitriol is a principal regulator of mineral and bone homeostasis. Its primary function is to ensure adequate calcium and phosphate levels for bone mineralization and other physiological processes.[1][2] This is achieved through a complex interplay of genomic and non-genomic actions on various target tissues, most notably the intestines, kidneys, and bone.[3][4] Within the bone microenvironment, Calcitriol exerts pleiotropic effects on osteoblasts, osteoclasts, and osteocytes, the three key cell types governing bone remodeling. While traditionally known for its role in promoting bone mineralization by enhancing calcium absorption[5], Calcitriol's direct actions on bone can be either anabolic or catabolic, depending on the physiological context and dosage.[6][7] This guide delves into these nuanced mechanisms, providing a detailed exploration of the molecular underpinnings of Calcitriol's effects on bone metabolism.

Core Mechanism of Action: Genomic and Non-Genomic Pathways

Calcitriol's biological effects are mediated through both genomic and non-genomic signaling pathways.[3][4]

2.1. Genomic Pathway: The classical and most well-understood mechanism involves the binding of Calcitriol to its nuclear vitamin D receptor (VDR).[8] This ligand-receptor complex then forms a heterodimer with the retinoid X receptor (RXR).[8] The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes.[8][9] This interaction modulates the transcription of numerous genes involved in bone metabolism, including those encoding for proteins crucial for calcium transport, bone matrix formation, and the regulation of osteoclast and osteoblast function.[2][10]

2.2. Non-Genomic Pathway: In addition to its genomic actions, Calcitriol can elicit rapid, non-transcriptional responses.[3][4] These effects are initiated within seconds to minutes and are not dependent on gene transcription or protein synthesis.[11] The non-genomic pathway is thought to be mediated by a membrane-associated VDR (mVDR), which, upon Calcitriol binding, activates various second messenger systems, leading to rapid changes in intracellular calcium levels and the activation of protein kinases.[12] This pathway is implicated in the rapid transport of calcium across intestinal epithelial cells.[13]

Effects on Bone Cells

Calcitriol's impact on bone metabolism is a direct consequence of its influence on the cellular components of bone.

3.1. Osteoblasts: These bone-forming cells are a primary target of Calcitriol. Calcitriol generally promotes osteoblast differentiation and function, leading to the synthesis and mineralization of the bone matrix.[8] It upregulates the expression of key osteoblastic markers such as alkaline phosphatase, osteocalcin, and osteopontin.[8] However, a crucial and somewhat paradoxical role of Calcitriol is its regulation of osteoclastogenesis through osteoblasts. Calcitriol stimulates osteoblasts to express Receptor Activator of Nuclear Factor-κB Ligand (RANKL), a key cytokine that promotes the formation and activity of osteoclasts.[1][2] Concurrently, Calcitriol can also influence the expression of osteoprotegerin (OPG), a decoy receptor that inhibits RANKL activity.[2] The net effect on bone resorption is therefore dependent on the RANKL/OPG ratio.[2]

3.2. Osteoclasts: These bone-resorbing cells are indirectly and directly influenced by Calcitriol. The primary mechanism of Calcitriol-induced osteoclastogenesis is indirect, mediated by the increased expression of RANKL by osteoblasts.[2] However, studies have also suggested direct effects of Calcitriol on osteoclast precursors, with some evidence indicating a biphasic effect where it inhibits early lineage commitment of monocytes to osteoclasts, but promotes the differentiation of already committed precursors.[6] This inhibitory effect on early commitment is mediated through the BMP-Smad1 signaling pathway.[6][14]

3.3. Osteocytes: As the most abundant cells in bone, osteocytes are encased within the bone matrix and play a critical role in sensing mechanical strain and orchestrating bone remodeling. Calcitriol acts on osteocytes to regulate the expression of sclerostin and FGF23, key hormones involved in bone and mineral metabolism.

Role in Calcium and Phosphate Homeostasis

Calcitriol's primary systemic function is the maintenance of calcium and phosphate homeostasis, which is intrinsically linked to bone health.[8][15]

-

Intestinal Absorption: Calcitriol significantly enhances the absorption of dietary calcium and phosphate from the small intestine.[8][16] It achieves this by upregulating the expression of calcium transport proteins, including the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and calbindin-D9k.[17]

-

Renal Reabsorption: In the kidneys, Calcitriol promotes the reabsorption of calcium from the glomerular filtrate, thereby reducing urinary calcium loss.[8]

-

Bone Resorption: When serum calcium levels are low, Calcitriol, in concert with parathyroid hormone (PTH), stimulates the release of calcium and phosphate from the bone by promoting osteoclast activity.[1][18] This ensures the maintenance of serum calcium within a narrow physiological range, albeit at the expense of bone mass if dietary calcium intake is insufficient.[16]

-

Feedback Regulation: Calcitriol is a key component of a negative feedback loop that regulates its own synthesis and the secretion of PTH. Elevated levels of Calcitriol and serum calcium inhibit the secretion of PTH from the parathyroid glands and also suppress the activity of the 1α-hydroxylase enzyme in the kidneys, which is responsible for the final step in Calcitriol synthesis.[8]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of Calcitriol on bone metabolism.

Table 1: Effect of Calcitriol on Bone Microarchitecture in Mice

| Parameter | Control | Calcitriol (0.1 µg/kg/day for 3 weeks) | Reference |

| Trabecular Bone Mass | Baseline | Increased | [6] |

| Bone Mineral Density (BMD) | Baseline | Increased | [6] |

Table 2: Effect of Calcitriol on Bone Resorption Markers in Mice

| Marker | Control | Calcitriol (0.1 µg/kg/day for 3 weeks) | Reference |

| Urine Deoxypyridinoline (DPD) | Baseline | Decreased | [6] |

| Serum CTX-I | Baseline | Decreased | [6] |

Table 3: Effect of Calcitriol on Gene Expression in Human Periodontal Ligament Cells

| Gene | Control | Calcitriol (10⁻⁸ M) | Fold Change | Reference |

| VDR mRNA | 1.00 | 3.04 ± 1.06 | ~3-fold increase | [4] |

| RANKL mRNA | 1.00 | 9.82 (range: 0.75-119.18) | ~9.8-fold increase | [4] |

| OPG mRNA | 1.00 | 0.94 ± 0.39 | No significant change | [4] |

| OPG/RANKL Ratio | 1.00 | 0.10 (range: 0.01-1.38) | ~10-fold decrease | [4] |

Table 4: Dose-Response Effect of Short-Term Calcitriol Treatment on Bone and Mineral Metabolism in Normal Males

| Parameter | Placebo | Calcitriol (0.5 µg twice daily for 7 days) | Calcitriol (1 µg twice daily for 7 days) | Reference |

| Serum Calcium | No significant change | Slight increase | Dose-dependent increase (max. 2.5%) | [7] |

| 24h Urinary Calcium Excretion | No significant change | Significant increase | Heavy increase (max. 156.1%) | [7] |

| Serum PTH | No significant change | Significant reduction | Striking reduction (max. -43.1%) | [7] |

| Serum Osteocalcin | No significant change | Increase | Dose-dependent increase (max. 37.8%) | [7] |

| Serum PICP | No significant change | Increase | Dose-dependent increase (max. 26.0%) | [7] |

| Serum ICTP | No significant change | No effect | No effect | [7] |

Experimental Protocols

6.1. In Vitro Osteoclastogenesis Assay

This protocol is adapted from studies investigating the effect of Calcitriol on osteoclast formation from bone marrow cells.[6]

-

Isolation of Bone Marrow Cells:

-

Euthanize mice and dissect femurs and tibias under sterile conditions.

-

Cut the ends of the bones and flush the marrow cavity with α-MEM supplemented with 10% FBS using a syringe with a 25G needle.

-

Collect the cell suspension and pass it through a 70 µm cell strainer to obtain a single-cell suspension.

-

Centrifuge the cells, resuspend in fresh medium, and count the cells.

-

-

Cell Culture and Differentiation:

-

Seed bone marrow cells in 96-well plates at a density of 1 x 10⁶ cells/well.

-

Culture the cells in α-MEM with 10% FBS, 25 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.

-

For investigating the effect of Calcitriol, add varying concentrations (e.g., 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M) to the culture medium at the desired time point (e.g., 24 hours before or simultaneously with M-CSF and RANKL).[6]

-

Change the medium every 3 days.

-

-

TRAP Staining and Analysis:

-

After 5-7 days of culture, fix the cells with 4% paraformaldehyde.

-

Stain for tartrate-resistant acid phosphatase (TRAP) using a commercially available kit (e.g., Sigma-Aldrich, Acid Phosphatase, Leukocyte (TRAP) Kit).

-

Identify and count TRAP-positive multinucleated cells (≥3 nuclei) as mature osteoclasts under a microscope.

-

6.2. Chromatin Immunoprecipitation (ChIP) Assay for VDR

This protocol is a general guide based on established ChIP methodologies.[6]

-

Cell Culture and Cross-linking:

-

Culture osteoblasts or other target cells to confluency.

-

Treat cells with Calcitriol (e.g., 10⁻⁸ M) for a specified duration.

-

Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest the cells and lyse them to release the nuclei.

-

Isolate the nuclei and resuspend them in a suitable buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a specific antibody against VDR overnight at 4°C. A negative control with a non-specific IgG should be included.

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elute the protein-DNA complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Analysis:

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of target genes containing putative VDREs.

-

Conclusion

Calcitriol's mechanism of action in bone metabolism is a finely tuned process involving a complex interplay of genomic and non-genomic pathways, direct and indirect effects on bone cells, and systemic regulation of calcium and phosphate homeostasis. This guide has provided a detailed overview of these mechanisms, supported by quantitative data and experimental protocols. A thorough understanding of Calcitriol's multifaceted role is paramount for the development of novel therapeutic strategies for bone disorders such as osteoporosis and for optimizing the clinical use of vitamin D and its analogs. Further research into the nuanced interactions of Calcitriol with other signaling pathways and hormonal regulators will continue to refine our understanding of this essential hormone's impact on skeletal health.

References

- 1. Regulation of Renal and Extrarenal Calcitriol Synthesis and Its Clinical Implications [mdpi.com]

- 2. Effect of Calcitriol on Differentiation of Periodontal Ligament Stem Cells to Osteoblasts [ajdr.umsha.ac.ir]

- 3. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Effects of calcitriol on the expression of vitamin D receptor, RANKL and osteoprotegerin in human periodontal ligament cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]

- 6. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dose-response effect of short-term calcitriol treatment on bone and mineral metabolism in normal males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcitriol exerts a mineralization-inductive effect comparable to that of vitamin C in cultured human periodontium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroCT for Scanning and Analysis of Mouse Bones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profiles.wustl.edu [profiles.wustl.edu]

- 13. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Pharmacologic Calcitriol Inhibits Osteoclast Lineage Commitment via the BMP-Smad1 and IκB-NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of low-dose calcitriol and calcium therapy on bone histomorphometry and urinary calcium excretion in osteopenic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of Calcitriol-d3: A Technical Guide

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D3, is a critical regulator of calcium and phosphate (B84403) homeostasis, bone metabolism, and a modulator of various cellular processes including cell proliferation and differentiation.[1][2][3] Its discovery and the subsequent elucidation of its synthesis pathways have been pivotal in understanding mineral metabolism and developing therapies for a range of conditions, from osteoporosis and renal failure to psoriasis and certain cancers.[1][2][4] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Calcitriol-d3, intended for researchers, scientists, and professionals in drug development.

Discovery of this compound

The journey to understanding vitamin D's function culminated in the identification of its active form. In 1971, Calcitriol (1α,25-dihydroxyvitamin D3) was identified as the biologically active metabolite of vitamin D.[1][4] This discovery was the result of research involving radiolabeled vitamin D3 administered to vitamin D-deficient animals, which revealed a more polar and potent metabolite responsible for the vitamin's physiological effects.[4] This active form was found to be synthesized primarily in the kidneys.[1][5]

Synthesis of this compound

The synthesis of this compound can be understood through two primary routes: its natural biosynthesis within the body and its chemical synthesis in a laboratory setting.

Biosynthesis

The endogenous production of Calcitriol is a multi-step process involving the skin, liver, and kidneys.[5][6]

-

Cutaneous Synthesis of Vitamin D3 (Cholecalciferol): The process begins in the skin where 7-dehydrocholesterol (B119134) is converted to previtamin D3 upon exposure to ultraviolet B (UVB) radiation from sunlight. Previtamin D3 then undergoes thermal isomerization to form vitamin D3.[5]

-

Hepatic 25-Hydroxylation: Vitamin D3, either from cutaneous synthesis or dietary intake, is transported to the liver. Here, it is hydroxylated at the 25th position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D3 (Calcifediol).[4][5] Calcifediol is the major circulating form of vitamin D and is used to determine a person's vitamin D status.[6][7]

-

Renal 1α-Hydroxylation: Calcifediol is then transported to the proximal tubules of the kidneys. In the kidneys, the enzyme 1α-hydroxylase (CYP27B1) catalyzes the hydroxylation of Calcifediol at the 1α-position, producing the biologically active 1α,25-dihydroxyvitamin D3, or Calcitriol.[1][4][5] The activity of 1α-hydroxylase is tightly regulated by parathyroid hormone (PTH), serum calcium, and phosphate levels.[2][8]

While the kidney is the primary site of Calcitriol synthesis for endocrine functions, extrarenal production has been identified in various tissues, including the skin, bone, and immune cells, where it is thought to have autocrine and paracrine roles.[9][10]

Chemical Synthesis

The chemical synthesis of Calcitriol and its analogs is crucial for pharmaceutical production and research. While numerous strategies exist, a common approach involves a convergent synthesis, where the A-ring and the CD-ring systems are synthesized separately and then coupled.[11][12]

One feasible synthetic route starts with a readily available precursor like vitamin D2.[11][12] The key steps can be generalized as:

-

Preparation of the CD-ring fragment: Vitamin D2 can be chemically modified to create a suitable CD-ring precursor. This often involves oxidative cleavage of the side chain.[11]

-

Preparation of the A-ring synthon: A chiral A-ring precursor is synthesized, often through a multi-step process to establish the correct stereochemistry of the hydroxyl groups.

-

Coupling Reaction: The A-ring and CD-ring fragments are joined together, typically using a Wittig-type reaction or a palladium-catalyzed cross-coupling reaction.

-

Final Modifications: Deprotection of hydroxyl groups and other final modifications yield the target Calcitriol molecule.

Signaling Pathways and Mechanism of Action

Calcitriol exerts its biological effects through both genomic and non-genomic pathways.[6][13]

Genomic Pathway

The primary mechanism of action for Calcitriol is through the regulation of gene expression.[1][7]

-

Binding to the Vitamin D Receptor (VDR): Calcitriol binds to the Vitamin D Receptor (VDR), a nuclear receptor present in the nucleus of target cells.[1][14]

-

Heterodimerization: The Calcitriol-VDR complex then forms a heterodimer with the Retinoid X Receptor (RXR).[2][15]

-

Binding to Vitamin D Response Elements (VDREs): This VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][16]

-

Transcriptional Regulation: The binding of the complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulates the transcription of target genes, leading to the synthesis or suppression of specific proteins.[7][15] This genomic action is responsible for many of Calcitriol's physiological effects, including the increased expression of calcium transport proteins in the intestine.[3]

Non-Genomic Pathway

Calcitriol can also elicit rapid, non-genomic responses that do not involve gene transcription.[13] These actions are mediated by a membrane-associated VDR and involve the activation of second messenger signaling pathways, such as those involving phospholipase C (PLC) and protein kinase C (PKC), leading to rapid changes in intracellular calcium levels.[13][17]

Experimental Protocols

A variety of experimental methods are employed to study and quantify this compound and its effects.

Quantification of this compound in Biological Samples

The measurement of Calcitriol is challenging due to its low circulating concentrations.[18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for its quantification.[18][19]

Protocol: LC-MS/MS Quantification of Calcitriol in Plasma

-

Sample Pretreatment:

-

Aliquot 475 µL of plasma into a clean tube.[18]

-

Add 25 µL of a standard spiking solution (or methanol (B129727) for blank samples).[18]

-

Add 20 µL of an internal standard solution (e.g., deuterated Calcitriol).[18]

-

Add 100 µL of 10% ammonia (B1221849) solution and mix well.[18]

-

-

Extraction:

-

Supported Liquid Extraction (SLE): Apply the pretreated sample to an SLE plate/cartridge to separate the analyte from the bulk of the plasma matrix.[18]

-

Solid Phase Extraction (SPE): Further purify the sample using an SPE plate/cartridge (e.g., HyperSep Retain PEP) to remove interfering substances.[18]

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in an appropriate solvent.

-

Inject the sample into an LC-MS/MS system.

-

Use a suitable chromatographic column and mobile phase gradient to separate Calcitriol from other components.

-

Detect and quantify Calcitriol and its internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.[18]

-

Determine the concentration of Calcitriol in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

| Parameter | Value | Reference |

| Linear Dynamic Range | 1 ng/mL to 100 ng/mL | [18] |

| Correlation Coefficient (r²) | >0.999 | [18] |

| Precision (CV%) | 3.3% - 9.6% | [18] |

| Accuracy | Within 11% of nominal concentration | [18] |

Table 1: Performance characteristics of a typical LC-MS/MS assay for Calcitriol.

Vitamin D Receptor (VDR) Binding Assays

Electrophoretic Mobility Shift Assay (EMSA) is a common technique used to study the binding of the VDR/RXR complex to a VDRE.[16][20]

Protocol: Electrophoretic Mobility Shift Assay (EMSA)

-

Prepare Nuclear Extracts: Isolate nuclear proteins containing VDR and RXR from target cells.

-

Label the VDRE Probe: Synthesize and label a short DNA oligonucleotide containing the VDRE sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: Incubate the nuclear extract with the labeled VDRE probe in a binding buffer. Include Calcitriol to activate the VDR.

-

Electrophoresis: Separate the protein-DNA complexes from the free, unbound DNA probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for radioactive probes) or other appropriate imaging methods. A "shifted" band indicates the formation of the VDR-RXR-VDRE complex.

Cell-Based Functional Assays

The biological activity of Calcitriol is often assessed by its ability to inhibit cell proliferation or induce differentiation in various cell lines, particularly cancer cells.[2][21]

Protocol: Cell Proliferation Assay (e.g., using RPMI 8226 myeloma cells)

-

Cell Culture: Culture RPMI 8226 cells in appropriate media and conditions.

-

Treatment: Seed the cells in multi-well plates and treat them with various concentrations of Calcitriol (e.g., in the nanomolar range) or a vehicle control.[22]

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

-

Proliferation Measurement: Assess cell proliferation using a standard method such as:

-

MTT Assay: Measures metabolic activity.

-

BrdU Incorporation Assay: Measures DNA synthesis.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Data Analysis: Compare the proliferation of Calcitriol-treated cells to the vehicle-treated control cells to determine the inhibitory effect.

Conclusion

This compound is a steroid hormone with profound effects on mineral homeostasis and cellular function. Its discovery as the active form of vitamin D opened new avenues in both basic research and clinical medicine. The elucidation of its complex biosynthetic and signaling pathways continues to provide insights into its diverse physiological roles. Robust analytical methods for its quantification and a variety of in vitro assays are essential tools for ongoing research and the development of new therapeutic strategies leveraging the potent biological activities of Calcitriol.

References

- 1. Calcitriol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. droracle.ai [droracle.ai]

- 4. Biological function and synthesis of Calcitriol_Chemicalbook [chemicalbook.com]

- 5. What is the mechanism of Calcitriol? [synapse.patsnap.com]

- 6. Vitamin D Synthesis and Metabolism | Encyclopedia MDPI [encyclopedia.pub]

- 7. Vitamin D - Wikipedia [en.wikipedia.org]

- 8. gpnotebook.com [gpnotebook.com]

- 9. Extrarenal sites of calcitriol synthesis: the particular role of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of Efficient Chemical Syntheses of Vitamin D Degradation Products | Anticancer Research [ar.iiarjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. Calcifediol: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 15. Calcitriol (1,25-Dihydroxyvitamin D3) | VDR agonist | CAS 32222-06-3 | Buy Calcitriol (1,25-Dihydroxyvitamin D3) from Supplier InvivoChem [invivochem.com]

- 16. Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apps.thermoscientific.com [apps.thermoscientific.com]

- 19. mdpi.com [mdpi.com]

- 20. JCI - Inhibition of calcitriol receptor binding to vitamin D response elements by uremic toxins. [jci.org]

- 21. rndsystems.com [rndsystems.com]

- 22. Phenotypic and functional analysis of 1,25-dihydroxyvitamin D3 receptor mediated modulation of the human myeloma cell line RPMI 8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Calcitriol-Vitamin D Receptor (VDR) Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interaction between calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D, and its nuclear receptor, the Vitamin D Receptor (VDR). Understanding this interaction is fundamental for research in endocrinology, molecular biology, and for the development of therapeutic agents targeting the vitamin D signaling pathway.

Molecular Interaction and Binding Affinity

Calcitriol exerts its biological effects primarily by binding to the VDR, a member of the nuclear receptor superfamily of transcription factors.[1][2] The binding of calcitriol to the VDR's ligand-binding pocket (LBP) induces a conformational change in the receptor. This change is crucial for the subsequent steps in the signaling cascade. The high affinity of calcitriol for the VDR is attributed to the specific interactions between its three hydroxyl groups and polar amino acid residues within the LBP.[3]

Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][4][5] This calcitriol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4][5] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[5]

Quantitative Data Summary

The interaction between calcitriol and the VDR, as well as the functional consequences of this binding, can be quantified using various experimental assays. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of Calcitriol for the Vitamin D Receptor

| Compound | Assay Type | VDR Source | IC50 | Ki | Reference |

| Calcitriol (1α,25(OH)₂D₃) | Competitive Radioligand Binding Assay | Recombinant Human VDR | ≈ 3.6 nM | Not Reported | [6] |

Note: IC50 (half-maximal inhibitory concentration) values are dependent on the specific assay conditions, including the concentration of the radioligand used.

Table 2: Functional Potency of Calcitriol in VDR-mediated Gene Transcription

| Compound | Assay Type | Cell Line | EC50 | Key Characteristics | Reference |

| Calcitriol (1α,25(OH)₂D₃) | Reporter Gene Assay | Human HeLa cells | 2.5 nM | Endogenous high-affinity VDR agonist.[6] | [7] |

| Calcitriol (1α,25(OH)₂D₃) | Reporter Gene Assay | Not Specified | ≈ 0.1 - 1 nM | Potent effects on both gene transcription and systemic calcium homeostasis.[6] | [6] |

Note: EC50 (half-maximal effective concentration) values can vary depending on the cell type, reporter construct, and other experimental parameters.

Signaling Pathways

The interaction of calcitriol with the VDR initiates two main signaling pathways: a genomic and a non-genomic pathway.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene expression by the calcitriol-VDR-RXR complex. This process is relatively slow, taking hours to manifest its effects.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physiological Functions of Endogenous Calcitriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous calcitriol (B1668218), the hormonally active form of vitamin D3, is a pleiotropic secosteroid hormone that plays a critical role in mineral homeostasis and exerts a wide range of biological effects. Beyond its classical function in regulating calcium and phosphate (B84403) balance, calcitriol is now recognized as a potent modulator of the immune system, a regulator of cell proliferation and differentiation, and a key player in bone metabolism. This technical guide provides a comprehensive overview of the physiological functions of endogenous calcitriol, with a focus on its molecular mechanisms of action. It includes a detailed summary of quantitative data, in-depth experimental protocols for studying its effects, and visual representations of its key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in endocrinology, immunology, oncology, and related fields.

Introduction

Calcitriol, or 1α,25-dihydroxycholecalciferol (1,25(OH)₂D₃), is synthesized primarily in the kidneys through a tightly regulated enzymatic cascade. Its production is stimulated by parathyroid hormone (PTH) and low serum phosphate levels. The diverse physiological effects of calcitriol are mediated predominantly through its interaction with the nuclear vitamin D receptor (VDR), which functions as a ligand-activated transcription factor. This interaction initiates a cascade of genomic events that alter the expression of a multitude of target genes. Additionally, calcitriol can elicit rapid, non-genomic responses through membrane-associated signaling pathways. A thorough understanding of these multifaceted functions is crucial for the development of novel therapeutic strategies targeting the vitamin D endocrine system.

Synthesis and Metabolism of Calcitriol

The synthesis of calcitriol is a multi-step process involving the skin, liver, and kidneys. It begins with the conversion of 7-dehydrocholesterol (B119134) to pre-vitamin D₃ in the skin upon exposure to ultraviolet B (UVB) radiation, which then isomerizes to vitamin D₃ (cholecalciferol). Vitamin D₃ is subsequently hydroxylated in the liver to form 25-hydroxycholecalciferol (calcifediol), the major circulating form of vitamin D. The final and most critical activation step occurs in the proximal tubules of the kidneys, where the enzyme 1α-hydroxylase (CYP27B1) converts calcifediol (B1668214) to the biologically active calcitriol. The catabolism of calcitriol is primarily mediated by the enzyme 24-hydroxylase (CYP24A1), which initiates a series of reactions leading to the formation of inactive metabolites that are excreted.

Molecular Mechanisms of Action

Calcitriol exerts its physiological effects through both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The primary mechanism of action for calcitriol is through the regulation of gene expression.[1] This process involves the following key steps:

-

Binding to the Vitamin D Receptor (VDR): Calcitriol diffuses into the target cell and binds to the VDR in the cytoplasm or nucleus with high affinity.

-

Heterodimerization: The calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).[2]

-

Binding to Vitamin D Response Elements (VDREs): The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2]

-

Recruitment of Co-regulators: The DNA-bound heterodimer recruits a complex of co-activator proteins (e.g., SRC1, CBP, MED1) or co-repressor proteins (e.g., NCoR, SMRT), which modulate the transcriptional machinery.[2][3]

-

Regulation of Gene Transcription: The recruitment of these co-regulators leads to either the activation or repression of target gene transcription, ultimately altering protein synthesis and cellular function.

Non-Genomic Signaling Pathway

Calcitriol can also induce rapid cellular responses that are independent of gene transcription.[1] These non-genomic effects are mediated by membrane-associated VDR (mVDR) and other membrane proteins like Protein Disulfide Isomerase Family A Member 3 (PDIA3).[4][5] This pathway involves:

-

Membrane Receptor Binding: Calcitriol binds to mVDR or PDIA3 located in the plasma membrane.

-

Activation of Second Messengers: This binding rapidly activates intracellular signaling cascades, including phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), leading to the generation of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5]

-

Modulation of Ion Channels: These signaling events can modulate the activity of ion channels, leading to rapid changes in intracellular calcium concentrations.

-

Downstream Cellular Effects: The altered intracellular signaling and ion concentrations result in rapid physiological responses, such as changes in cell proliferation and hormone secretion.

Physiological Functions and Quantitative Data

Calcitriol's physiological functions are diverse, impacting multiple organ systems. The following tables summarize key quantitative data related to these functions.

Calcium and Phosphate Homeostasis

Calcitriol is the principal regulator of calcium and phosphate homeostasis, acting on the intestines, kidneys, and bones.

| Parameter | Organ/Tissue | Effect | Quantitative Data |

| Intestinal Calcium Absorption | Small Intestine | Increases absorption | Treatment of Caco-2 cells with 10⁻⁷ M calcitriol for 8 hours results in a ~60-fold increase in TRPV6 mRNA expression.[6] |

| Intestinal Phosphate Absorption | Small Intestine | Increases absorption | - |

| Renal Calcium Reabsorption | Kidneys | Increases reabsorption | - |

| Renal Phosphate Reabsorption | Kidneys | Decreases reabsorption | - |

| Bone Mineralization | Bone | Promotes mineralization (indirectly) | - |

| Bone Resorption | Bone | Stimulates resorption | Pharmacologic doses of calcitriol can inhibit osteoclast lineage commitment.[7] |

Regulation of Parathyroid Hormone (PTH)

Calcitriol exerts negative feedback on the parathyroid glands to suppress the synthesis and secretion of PTH.[8]

| Parameter | Organ/Tissue | Effect | Quantitative Data |

| PTH Gene Transcription | Parathyroid Glands | Inhibits transcription | Intravenous calcitriol therapy (2 µg, 3 times/week for 10 weeks) in hemodialysis patients reduced basal PTH levels from 902 ± 126 pg/mL to 466 ± 152 pg/mL.[9] |

| Parathyroid Cell Proliferation | Parathyroid Glands | Inhibits proliferation | In vitro, calcitriol (10⁻¹⁰ to 10⁻⁷ M) produces a dose-dependent inhibition of parathyroid cell proliferation in normal glands.[10] |

Bone Metabolism

Calcitriol has complex and sometimes opposing effects on bone, influencing both bone formation and resorption.

| Parameter | Cell Type | Effect | Quantitative Data |

| Osteoblast Differentiation | Osteoblasts | Promotes differentiation | - |

| Osteocalcin (B1147995) Expression | Osteoblasts | Increases expression | Short-term treatment with calcitriol (1 µg twice daily for 7 days) in normal males increased serum osteocalcin by a maximum of 37.8%.[11] |

| RANKL Expression | Osteoblasts | Increases expression | Treatment of human periodontal ligament cells with calcitriol (VD₃) resulted in a 9.82-fold increase in RANKL mRNA expression.[12] |

| OPG Expression | Osteoblasts | No significant effect or decrease | Treatment of MC3T3-E1 cells with 1,25(OH)₂D₃ for 24 hours significantly reduced OPG secretion.[13] |

Immune Modulation

Calcitriol is a potent immunomodulator, influencing both the innate and adaptive immune systems.

| Parameter | Cell Type | Effect | Quantitative Data |

| Pro-inflammatory Cytokines (IFN-γ, IL-2) | T-cells | Inhibits production | 10⁻⁸ M calcitriol strongly inhibits the production of both IL-2 and IFN-γ in PHA-stimulated human peripheral blood mononuclear cells.[14] |

| Anti-inflammatory Cytokine (IL-10) | T-cells, Trophoblasts | Increases production in T-cells, decreases in trophoblasts | Calcitriol induces a significant increase in IL-10 expression in T-lymphocytes from female donors.[15] Calcitriol dose-dependently inhibits IL-10 expression in human trophoblasts.[16] |

| Th1/Th2/Th17/Treg Differentiation | T-cells | Promotes a shift towards Th2 and Treg phenotypes | - |

Cell Proliferation and Differentiation

Calcitriol inhibits proliferation and promotes differentiation in a variety of normal and malignant cell types.

| Parameter | Cell Type | Effect | Quantitative Data |

| Cell Proliferation | Various cancer cells | Inhibits proliferation | - |

| Cell Differentiation | Various cell types | Promotes differentiation | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the physiological functions of calcitriol.

VDR Competitive Radioligand Binding Assay

This assay determines the affinity of a compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kₔ.

-

Test Compound: Serial dilutions of the compound of interest.

-

Unlabeled Ligand: High concentration of unlabeled Calcitriol for determining non-specific binding.

-

Assay Buffer (TEKGD): 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol.

-

Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in assay buffer.

-

Reaction Setup: In microcentrifuge tubes, combine the receptor source, [³H]-calcitriol, and either buffer (for total binding), unlabeled calcitriol (for non-specific binding), or the test compound.

-

Incubation: Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.

-

Separation:

-

HAP Method: Add ice-cold HAP slurry, vortex, and incubate on ice. Centrifuge to pellet the HAP with bound receptor-ligand complexes. Wash the pellet multiple times with wash buffer.

-

Filter Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

-

-

Quantification: Resuspend the HAP pellet or place the filter into a scintillation vial. Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

In Vitro Calcium Transport Assay using Caco-2 Cells

This assay measures the transport of calcium across a monolayer of differentiated Caco-2 intestinal epithelial cells.

Objective: To quantify the effect of calcitriol on transepithelial calcium transport.

Materials:

-

Caco-2 cells.

-

Transwell® permeable supports (e.g., 12-well plates, 0.4 µm pore size).

-

Cell Culture Medium: DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium, magnesium, and glucose.

-

Calcitriol.

-

⁴⁵CaCl₂ (radiolabeled calcium).

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

-

Calcitriol Treatment: Treat the Caco-2 monolayers with varying concentrations of calcitriol in the culture medium for a specified period (e.g., 24-72 hours).

-

Transport Assay:

-

Wash the monolayers with pre-warmed transport buffer.

-

Add transport buffer containing ⁴⁵CaCl₂ to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Quantification: Measure the radioactivity in the basolateral samples using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the cumulative amount of ⁴⁵Ca transported to the basolateral chamber over time.

-

Determine the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration of ⁴⁵Ca in the apical chamber.

-

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This protocol details the measurement of mRNA levels of calcitriol target genes.

Objective: To quantify the change in expression of genes such as TRPV6 and CALB1 (Calbindin-D9k) in response to calcitriol.

Materials:

-

Cell line (e.g., Caco-2, osteoblasts).

-

Calcitriol.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR instrument and reagents (e.g., SYBR Green master mix).

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of calcitriol or vehicle control for a specified time.

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.

-

Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the ΔΔCt method:

-

Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

-

Normalize the ΔCt of the treated sample to the ΔCt of the control sample (ΔΔCt = ΔCt_treated - ΔCt_control).

-

Calculate the fold change in expression as 2^⁻ΔΔCt.

-

-

Conclusion

Endogenous calcitriol is a vital hormone with a broad spectrum of physiological functions that extend far beyond its classical role in mineral metabolism. Its ability to regulate gene expression through the VDR allows it to influence processes such as immune responses, cell growth, and bone remodeling. The detailed molecular mechanisms, quantitative data, and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals seeking to further unravel the complexities of the vitamin D endocrine system and leverage this knowledge for therapeutic benefit. Future research should continue to explore the tissue-specific regulation and function of calcitriol, paving the way for the development of targeted therapies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. corning.com [corning.com]

- 5. Nongenomic Activities of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,25-Dihydroxyvitamin D and 25-hydroxyvitamin D--mediated regulation of TRPV6 (a putative epithelial calcium channel) mRNA expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Calcitriol, calcidiol, parathyroid hormone, and fibroblast growth factor-23 interactions in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct inhibitory effect of calcitriol on parathyroid function (sigmoidal curve) in dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dose-response effect of short-term calcitriol treatment on bone and mineral metabolism in normal males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New understanding of the molecular mechanism of receptor-mediated genomic actions of the vitamin D hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activation of the human osteocalcin gene by 24R,25-dihydroxyvitamin D3 occurs through the vitamin D receptor and the vitamin D-responsive element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-Inflammatory Effects of 1,25(OH)2D/Calcitriol in T Cell Immunity: Does Sex Make a Difference? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Extra-renal Synthesis of Calcitriol: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of calcitriol (B1668218), the biologically active form of vitamin D, has long been primarily associated with the kidneys. However, a growing body of evidence highlights the significance of extra-renal calcitriol production in a variety of tissues and cell types. This localized synthesis, mediated by the enzyme 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), plays a crucial role in regulating a range of physiological processes through autocrine and paracrine signaling. Unlike the tight endocrine regulation of renal calcitriol production, which is primarily governed by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and serum calcium and phosphate (B84403) levels, extra-renal synthesis is subject to distinct, tissue-specific regulatory mechanisms, often involving cytokines and growth factors. This technical guide provides an in-depth exploration of the extra-renal synthesis of calcitriol, detailing the cellular sites of production, regulatory pathways, and key experimental protocols for its investigation. Quantitative data on enzyme expression and activity are summarized, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding for researchers in the field.

Introduction to Extra-renal Calcitriol Synthesis

While the kidney is the principal source of circulating calcitriol, the expression of 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1), the enzyme responsible for converting 25-hydroxyvitamin D (25(OH)D) to calcitriol, has been identified in a multitude of extra-renal tissues.[1][2] This localized production of calcitriol is not typically destined for systemic circulation but rather acts locally in an autocrine or paracrine fashion, influencing cellular processes within the tissue of origin.[1] This localized action allows for fine-tuned regulation of gene expression and cellular function in response to specific microenvironmental cues, independent of the systemic hormonal milieu that governs calcium homeostasis.

The physiological significance of this extra-renal "vitamin D endocrine system" is vast, with implications for immune modulation, cell proliferation and differentiation, and inflammation.[1][2] Understanding the nuances of its regulation and function is paramount for developing novel therapeutic strategies targeting a range of diseases, from autoimmune disorders to cancer.

Cellular Sites of Extra-renal Calcitriol Synthesis

The expression of CYP27B1 has been documented in a wide array of human tissues and cells, highlighting the widespread potential for local calcitriol production.

Table 1: Documented Sites of Extra-renal CYP27B1 Expression and Calcitriol Synthesis

| Tissue/Cell Type | Primary Function of Local Calcitriol | Key Regulatory Factors |

| Immune Cells (Macrophages, Dendritic Cells) | Innate and adaptive immunity, anti-microbial response, regulation of inflammation.[2] | Interferon-gamma (IFN-γ), Toll-like receptor (TLR) ligands.[3] |

| Skin (Keratinocytes) | Regulation of cell differentiation and proliferation, antimicrobial defense. | Independent of PTH and serum calcium. |

| Placenta (Syncytiotrophoblasts, Decidual Cells) | Maternal-fetal calcium transport, immune tolerance at the fetal-maternal interface.[4] | Not fully elucidated, distinct from renal regulation. |

| Bone (Osteoblasts) | Regulation of bone mineralization and remodeling. | Interleukin-1β (IL-1β).[5] |

| Colon | Regulation of calcium absorption, anti-proliferative effects. | |

| Prostate | Regulation of cell growth and differentiation. | |

| Brain | Neuroprotection, regulation of neurotransmitter synthesis. | |

| Heart and Vasculature | Cardiovascular protection. | FGF-23.[6][7] |

| Tumor Tissues (e.g., Dysgerminomas, Colon Cancer) | Can contribute to hypercalcemia of malignancy, potential role in tumor progression or suppression.[8] | Inflammatory cytokines within the tumor microenvironment.[8] |

Regulation of Extra-renal CYP27B1

A key distinction between renal and extra-renal calcitriol synthesis lies in their regulatory mechanisms. While renal CYP27B1 is tightly controlled by systemic hormones to maintain calcium and phosphate homeostasis, extra-renal CYP27B1 expression and activity are primarily regulated by local factors, such as cytokines and growth factors, reflecting the specific needs of the tissue microenvironment.

Regulation in Immune Cells

In macrophages, CYP27B1 is potently induced by inflammatory signals, most notably interferon-gamma (IFN-γ) and Toll-like receptor (TLR) activation.[3] This induction leads to localized calcitriol production, which in turn upregulates the expression of antimicrobial peptides like cathelicidin, contributing to the innate immune response.

Caption: IFN-γ signaling pathway leading to CYP27B1 expression in macrophages.

Regulation by FGF-23

Fibroblast growth factor 23 (FGF-23), a hormone primarily known for its role in phosphate regulation and its inhibitory effect on renal CYP27B1, has also been shown to regulate extra-renal CYP27B1 expression.[6][7] Studies have demonstrated that FGF-23 can suppress CYP27B1 transcription in various extra-renal tissues, including the heart, aorta, spleen, lung, and testis, through the MAPK/ERK1/2 signaling pathway.[6][7]

Caption: FGF-23 signaling pathway suppressing CYP27B1 transcription in extra-renal tissues.

Quantitative Analysis of Extra-renal Calcitriol Synthesis

Quantifying the expression and activity of CYP27B1 in extra-renal tissues is crucial for understanding its physiological relevance. While challenging due to the low levels of expression compared to the kidney, various techniques can be employed.

Table 2: Comparative Quantitative Data on Extra-renal 1α-hydroxylase

| Tissue/Condition | Method | Finding | Reference |

| Dysgerminomas vs. Normal Ovarian Tissue | RT-PCR | 222-fold increase in CYP27B1 mRNA in dysgerminomas. | [8] |

| Dysgerminomas vs. Normal Ovarian Tissue | Enzyme Assay | 5-fold higher production of 1,25(OH)2D3 in dysgerminomas. | [8] |

| Preeclamptic vs. Normal Placental Syncytiotrophoblasts | Enzyme Assay | Preeclamptic cells had one-tenth the 1α-hydroxylase activity. | [9] |

| Primary Human Osteoblasts | RT-PCR | High calcium concentrations increased CYP27B1 mRNA levels by 1.3-fold. | [10] |

| Murine Peritoneal Macrophages | RT-PCR | IFN-γ stimulation led to a six-fold increase in 1α-hydroxylase mRNA. | [4] |

Experimental Protocols

Measurement of 1α-hydroxylase Activity in Cultured Cells

This protocol is adapted from methodologies used for assessing CYP27B1 activity in various cell types, including macrophages and placental cells.[9][11]

Objective: To quantify the conversion of 25(OH)D3 to calcitriol in cultured cells.

Materials:

-

Cultured cells of interest (e.g., macrophages, keratinocytes)

-

Cell culture medium appropriate for the cell type

-

[³H]25-hydroxyvitamin D₃ (radiolabeled substrate)

-

Unlabeled 25-hydroxyvitamin D₃

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector

-

Scintillation counter

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density in multi-well plates.

-

Culture under standard conditions until they reach the desired confluence.

-

If investigating regulatory factors, treat the cells with the respective agents (e.g., IFN-γ, FGF-23) for a predetermined duration.

-

-

Incubation with Substrate:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add serum-free medium containing a known concentration of [³H]25(OH)D₃ (e.g., 50 nM).

-

Incubate for a defined period (e.g., 1-4 hours) at 37°C.

-

-

Extraction of Vitamin D Metabolites:

-

Terminate the reaction by placing the plates on ice and aspirating the medium.

-

Wash the cells with ice-cold PBS.

-

Add ice-cold acetonitrile to each well to precipitate proteins and extract the vitamin D metabolites.

-

Scrape the cells and transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.

-

Vortex vigorously and centrifuge at high speed to pellet the protein.

-

Collect the supernatant containing the vitamin D metabolites.

-

-

HPLC Analysis:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Inject the sample into the HPLC system equipped with a suitable column (e.g., C18).

-

Elute the vitamin D metabolites using an appropriate mobile phase gradient.

-

Monitor the elution profile using a UV detector (for unlabeled standards) and a radioactivity detector to identify and quantify the [³H]calcitriol peak.

-

-

Data Analysis:

-

Calculate the amount of [³H]calcitriol produced based on the radioactivity detected in the corresponding peak.

-

Normalize the enzyme activity to the total protein content of the cell lysate, determined using a standard protein assay.

-

Express the 1α-hydroxylase activity as fmol or pmol of calcitriol produced per mg of protein per hour.

-

Caption: Workflow for the 1α-hydroxylase activity assay in cultured cells.

Quantification of Calcitriol in Tissue Homogenates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of calcitriol.[12][13][14]

Objective: To accurately measure the concentration of calcitriol in tissue samples.

Materials:

-

Tissue sample

-

Homogenizer

-

Internal standard (e.g., deuterated calcitriol, d6-calcitriol)

-

Organic solvents (e.g., acetonitrile, methanol, methyl tert-butyl ether)

-

Solid-phase extraction (SPE) cartridges

-

Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) - PTAD)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Tissue Homogenization:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in a suitable buffer on ice.

-

-

Extraction:

-

Add an internal standard (d6-calcitriol) to the homogenate.

-

Perform protein precipitation by adding an organic solvent like acetonitrile.

-

Perform liquid-liquid extraction or solid-phase extraction (SPE) to purify and concentrate the vitamin D metabolites.

-

-

Derivatization:

-

Evaporate the purified extract to dryness.

-

Reconstitute the residue in a solution containing the derivatizing agent (e.g., PTAD) to enhance ionization efficiency and sensitivity.

-

Incubate to allow the derivatization reaction to complete.

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample into the LC-MS/MS system.

-

Separate the calcitriol derivative from other compounds using a suitable HPLC column and mobile phase gradient.

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of calcitriol standards.

-

Calculate the concentration of calcitriol in the tissue sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Express the result as pg or ng of calcitriol per gram of tissue.

-

References

- 1. The Sunshine Hormone’s Second Act: Why Science is Rethinking Vitamin D [webpronews.com]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 3. researchgate.net [researchgate.net]

- 4. Identification and immune regulation of 25-hydroxyvitamin D-1-α-hydroxylase in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence for auto/paracrine actions of vitamin D in bone: 1alpha-hydroxylase expression and activity in human bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. researchgate.net [researchgate.net]

- 8. Increased Expression of 25-Hydroxyvitamin D-1α-Hydroxylase in Dysgerminomas: A Novel Form of Humoral Hypercalcemia of Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Assessment of Macrophage Functions in Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of CYP27B1 mRNA Expression in Primary Human Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1α-hydroxylase and innate immune responses to 25-hydroxyvitamin D in colonic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijbio.com [ijbio.com]

- 13. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

Calcitriol-d3 effects on cell proliferation and differentiation

An In-depth Technical Guide on the Core Effects of Calcitriol (B1668218) on Cell Proliferation and Differentiation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Calcitriol, the biologically active form of Vitamin D3, is a pleiotropic hormone renowned for its classical role in calcium and phosphate (B84403) homeostasis. Beyond this, it exerts significant influence over cellular processes, including the regulation of cell proliferation and differentiation.[1][2][3][4][5] These non-classical actions have positioned Calcitriol and its analogs as subjects of intense research, particularly in oncology and developmental biology. This document provides a comprehensive technical overview of the molecular mechanisms through which Calcitriol mediates its anti-proliferative and pro-differentiating effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway

The majority of Calcitriol's biological effects, including the regulation of gene expression, are mediated through the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily.[6][7][8] The canonical VDR signaling pathway is a genomic mechanism that directly influences the transcription of target genes.

Genomic Pathway Steps:

-

Ligand Binding: Calcitriol, being lipophilic, diffuses through the cell membrane and binds to the VDR located predominantly in the nucleus.[8][9]

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[3][8][10][11]

-

DNA Binding: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[3][10][11][12]

-

Transcriptional Regulation: The binding of the complex to VDREs recruits a series of co-activator or co-repressor proteins, which in turn modulate the transcription of hundreds of genes that influence cell cycling, proliferation, differentiation, and apoptosis.[2][7][11]

While the genomic pathway is primary, Calcitriol can also elicit rapid, non-genomic effects through a membrane-bound VDR, influencing intracellular signaling cascades like those involving protein kinase C (PKC).[10][13]

Effects on Cell Proliferation

Calcitriol is a potent inhibitor of cell proliferation in a wide range of normal and malignant cells.[14][15][16] This anti-proliferative activity is achieved primarily through the induction of cell cycle arrest and, in some cases, apoptosis.

Mechanisms of Anti-Proliferation

-

Cell Cycle Arrest: Calcitriol typically induces cell cycle arrest at the G0/G1 phase.[17] This is accomplished by modulating the expression of key cell cycle regulators.[18] It increases the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, while simultaneously reducing the expression of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6.[17][18]

-

Inhibition of Mitogenic Signals: Calcitriol can interfere with growth factor signaling pathways, such as those stimulated by Epidermal Growth Factor (EGF).[10][17]

-

Apoptosis Induction: In various cancer cell models, Calcitriol has been shown to induce apoptosis by down-regulating anti-apoptotic proteins (e.g., Bcl-2) and activating caspases.[14][17]

-

MYC Repression: A key anti-proliferative mechanism involves the direct and indirect repression of the MYC oncogene, a critical regulator of the cell cycle.[1][10]

Quantitative Data on Anti-Proliferative Effects

The inhibitory concentration of Calcitriol varies significantly across different cell types.

| Cell Line Type | Cell Line | Effect | Calcitriol Concentration | Reference |

| Melanoma | B16-F10 | IC50 | 0.24 µM (93.88 ppm) | [19][20] |

| Melanoma | B16-F10 | Significant decrease in viability | 0.08 µM - 0.325 µM | [19][20] |

| Malignant Pleural | MSTO-211H | ~25% reduction in viability | Not specified | [21] |

| Malignant Pleural | REN | ~20-25% reduction in viability | Not specified | [21] |

| Parathyroid (Normal) | Dog | Dose-dependent inhibition | 10⁻¹⁰ to 10⁻⁷ M | [22] |

| Parathyroid (2° HPT) | Human | Inhibition of cell cycle progression | 10⁻⁷ M | [22] |

Experimental Protocols

This protocol measures the metabolic activity of viable cells to determine the anti-proliferative effects of Calcitriol.

Materials:

-

Target cells (e.g., B16-F10 melanoma cells)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Calcitriol (stock solution in ethanol (B145695) or DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well clear-bottom black plates

-

Phosphate-Buffered Saline (PBS)

-

Vehicle control (e.g., ethanol or DMSO)

-

Microplate reader (fluorescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1.7 x 10² cells/well for B16-F10) in 100 µL of complete medium.[19] Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of Calcitriol in culture medium from the stock solution. A typical concentration range is 0.02 µM to 0.325 µM.[19]

-

Remove the seeding medium from the wells and add 100 µL of the medium containing the different Calcitriol concentrations. Include wells for vehicle control (medium with the same concentration of ethanol/DMSO as the highest Calcitriol dose) and untreated control (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence of the reduced product (resorufin) using a microplate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Subtract the background fluorescence (medium only wells). Express the results as a percentage of the vehicle control. Plot the percentage viability against the log of Calcitriol concentration to determine the IC50 value using non-linear regression analysis.

Effects on Cell Differentiation

Calcitriol is a well-established pro-differentiating hormone that can induce cells to mature into more specialized, less proliferative phenotypes.[1][2][16][17] This effect is particularly relevant in hematopoietic cells, keratinocytes, and various cancer cells.[23][24]

Mechanisms of Pro-Differentiation

-

VDR-Mediated Gene Regulation: Similar to its anti-proliferative effects, Calcitriol's pro-differentiating actions are primarily driven by the VDR-mediated regulation of differentiation-specific genes.[1] For instance, it induces the expression of transglutaminase 1 (Tgm1) in skin cells.[25]

-

Inhibition of Signaling Pathways: Calcitriol can promote differentiation by inhibiting pathways that maintain an undifferentiated state. For example, in basal cell carcinoma, Calcitriol inhibits the Hedgehog (Hh) signaling pathway, a key driver of tumorigenesis and an inhibitor of differentiation.[17][25]

-

Regulation of Transcription Factors: Calcitriol influences the expression and activity of key transcription factors involved in lineage commitment. In myeloid leukemia cells (e.g., HL60), it increases the levels of C/EBPα and C/EBPβ, which are crucial for granulocytic differentiation.[17]

-

Modulation of Cell Adhesion: In colon carcinoma cells, Calcitriol promotes an epithelial phenotype by inducing the expression of adhesion proteins like E-cadherin, which is characteristic of a more differentiated state.[1]

Quantitative Data on Pro-Differentiating Effects

Quantifying differentiation often involves measuring the expression of specific markers or functional changes.

| Cell Type | Effect | Marker/Assay | Calcitriol Concentration | Reference |

| Cervical Cancer (HeLa, OVCAR-3) | Upregulation of catabolism | Increased CYP24A1 (24-hydroxylase) mRNA | 100 nM | [26] |

| Breast Cancer (ER-negative) | Induction of ERα expression | Western Blot, EMSA, ChIP | 1 x 10⁻⁸ M | [27] |

| Human Osteoblasts | Induction of differentiation | Alkaline Phosphatase (AP) production | 10⁻⁸ M | [23] |

| Human Fetal Jejunum (16-20 wks) | Differentiating activity | Sucrase/Lactase activity | Not specified | [28] |

Experimental Protocols

This protocol assesses Calcitriol's ability to induce MSCs to differentiate into osteoblasts, measured by Alkaline Phosphatase (ALP) activity.

Materials:

-

Human bone marrow-derived MSCs

-

MSC expansion medium

-

Osteogenic differentiation medium (e.g., DMEM, 10% FBS, 100 nM dexamethasone, 10 mM β-glycerolphosphate, 50 µg/mL ascorbate)

-

Calcitriol

-

Alkaline Phosphatase (ALP) staining kit

-

Cell lysis buffer

-

p-nitrophenyl phosphate (pNPP) substrate

Procedure:

-

Cell Culture: Culture MSCs in expansion medium until they reach 80-90% confluency.

-

Induction of Differentiation: Seed MSCs into 24-well plates. Once confluent, replace the expansion medium with osteogenic differentiation medium containing either vehicle control or the desired concentration of Calcitriol (e.g., 10 nM).

-

Medium Change: Change the medium every 2-3 days for a total of 14-21 days.

-

Qualitative Assessment (ALP Staining):

-

After the differentiation period, wash cells with PBS.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Wash again and stain for ALP activity according to the manufacturer's protocol (typically involves adding a substrate that produces a colored precipitate).

-

Visualize and capture images using a microscope.

-

-

Quantitative Assessment (ALP Activity Assay):

-

Wash cells with PBS and lyse them with a suitable buffer.

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Add the cell lysate to a 96-well plate.

-

Add the pNPP substrate. The ALP enzyme will convert pNPP to p-nitrophenol (yellow).

-

Incubate at 37°C.

-

Measure the absorbance at 405 nm at several time points.

-

Normalize the ALP activity to the total protein content of the lysate (determined by a BCA or Bradford assay).

-

Implications for Drug Development

The potent anti-proliferative and pro-differentiating effects of Calcitriol make it and its synthetic analogs attractive candidates for cancer therapy.[9][14][15][29]

-

Combination Therapies: Calcitriol has shown synergistic or additive effects when combined with cytotoxic chemotherapy agents (like docetaxel (B913) and platinum compounds), radiation, and other targeted drugs.[15][16][29] This suggests its potential to enhance the efficacy of existing treatments.

-